molecular formula C11H14N2O2S B6539947 N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060350-83-5

N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539947
CAS No.: 1060350-83-5
M. Wt: 238.31 g/mol
InChI Key: UIYPJSORAQLAAG-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound that features a cyclopropyl group and a thiophene ring, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors that recognize the thiophene ring or the cyclopropyl group. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N’-[2-(thiophen-2-yl)ethyl]ethanediamide: Similar structure but with the thiophene ring in a different position.

    N-cyclopropyl-N’-[2-(furan-3-yl)ethyl]ethanediamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-cyclopropyl-N’-[2-(pyrrole-3-yl)ethyl]ethanediamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the specific positioning of the thiophene ring and the cyclopropyl group. This unique structure may confer distinct electronic and steric properties, making it particularly interesting for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N'-cyclopropyl-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10(11(15)13-9-1-2-9)12-5-3-8-4-6-16-7-8/h4,6-7,9H,1-3,5H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYPJSORAQLAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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